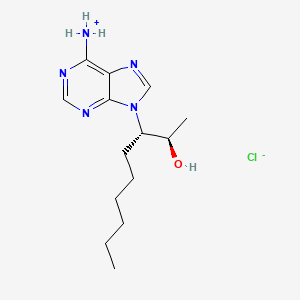

EHNA hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040473 | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81408-49-3, 58337-38-5 | |

| Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EHNA Hydrochloride: A Technical Guide to its Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent, reversible dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). Since its initial synthesis, EHNA has become an invaluable tool in biomedical research, facilitating the investigation of purinergic signaling, cyclic nucleotide-mediated pathways, and the development of potential therapeutic strategies for a range of diseases. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its characterization, a comprehensive summary of its quantitative inhibitory data, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

The journey of this compound began in the early 1970s with the work of H. J. Schaeffer and C. F. Schwender at the State University of New York at Buffalo. Their research focused on synthesizing inhibitors of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. The rationale was to design molecules that could bridge both a hydrophobic and a hydrophilic region within the active site of ADA.

In their seminal 1974 paper, "Enzyme inhibitors. 26. Bridging hydrophobic and hydrophilic regions on adenosine deaminase with some 9-(2-hydroxy-3-alkyl)adenines," Schaeffer and Schwender described the synthesis of a series of 9-(2-hydroxy-3-alkyl)adenines[1]. Among these, the erythro-isomer of 9-(2-hydroxy-3-nonyl)adenine demonstrated particularly potent inhibition of ADA. The specific stereochemistry of the erythro- isomer was found to be crucial for its high affinity for the enzyme.

Subsequent research in the following years further solidified EHNA's role as a potent ADA inhibitor and explored its biological effects. A 1978 study highlighted its ability to inhibit the replication of the herpes simplex virus[2][3][4]. Later, in the 1990s, EHNA was identified as a selective inhibitor of the cGMP-stimulated phosphodiesterase, PDE2[1][5][6]. This discovery of its dual inhibitory action expanded its utility as a research tool, allowing for the simultaneous modulation of adenosine and cyclic guanosine monophosphate (cGMP) signaling pathways.

Mechanism of Action

This compound exerts its biological effects through the inhibition of two key enzymes:

-

Adenosine Deaminase (ADA): By inhibiting ADA, EHNA prevents the deamination of adenosine to inosine. This leads to an accumulation of intracellular and extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), triggering a variety of downstream signaling events.

-

Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated PDE2 isozyme. PDE2 is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cGMP. Inhibition of PDE2, particularly in the presence of cGMP, leads to an increase in intracellular cAMP and cGMP levels.

The dual inhibition of ADA and PDE2 makes EHNA a powerful tool for studying the interplay between purinergic and cyclic nucleotide signaling pathways.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized against both adenosine deaminase and various phosphodiesterase isoforms. The following tables summarize the key quantitative data from multiple studies.

| Target | Inhibitory Potency | Source/Cell Type | Reference(s) |

| Adenosine Deaminase (ADA) | IC50 = 1.2 μM | Human Red Blood Cells | [1] |

| Adenosine Deaminase (ADA) | Ki = 10 nM | Not Specified | |

| Adenosine Deaminase (ADA1) | Potent Inhibitor | Human Lymphocyte-rich PBMCs |

Table 1: Inhibitory Potency of this compound against Adenosine Deaminase

| Target | Inhibitory Potency | Source/Cell Type | Reference(s) |

| PDE2 (cGMP-stimulated) | IC50 = 0.8 μM | Human Myocardium | |

| PDE2 (cGMP-stimulated) | IC50 = 2 μM | Porcine Myocardium | |

| PDE2 | IC50 = 4 μM | Not Specified | |

| PDE2 (unstimulated) | IC50 = 38 μM | Not Specified | |

| PDE1, PDE3, PDE4 | IC50 > 100 μM | Not Specified | [1] |

Table 2: Inhibitory Potency of this compound against Phosphodiesterase Isoforms

Experimental Protocols

Adenosine Deaminase (ADA) Inhibition Assay (Spectrophotometric)

This protocol is a generalized method based on the principle of measuring the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

-

This compound stock solution (in water or appropriate buffer)

-

Adenosine stock solution (in buffer)

-

Purified adenosine deaminase (e.g., from bovine spleen)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 265 nm

Procedure:

-

Prepare Reagents: Dilute the adenosine stock solution in phosphate buffer to the desired final concentration (e.g., 50-100 µM). Prepare a series of dilutions of this compound in phosphate buffer.

-

Reaction Setup: In a 96-well plate or cuvettes, add the following in order:

-

Phosphate buffer

-

This compound solution (or vehicle for control)

-

Adenosine solution

-

-

Initiate Reaction: Add the adenosine deaminase solution to each well to start the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 265 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of EHNA. Plot the percent inhibition against the logarithm of the EHNA concentration to determine the IC50 value.

Phosphodiesterase 2 (PDE2) Inhibition Assay

This protocol is a generalized two-step enzymatic assay for measuring PDE activity.

Materials:

-

This compound stock solution (in DMSO or appropriate solvent)

-

[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)

-

Unlabeled cGMP and cAMP

-

Purified or recombinant PDE2 enzyme

-

cGMP (for stimulation of PDE2 activity)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex AG1-X8)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of [³H]-cGMP or [³H]-cAMP, and a concentration of unlabeled cGMP sufficient to stimulate PDE2 activity (e.g., 1 µM).

-

Inhibitor Incubation: In separate tubes, pre-incubate the PDE2 enzyme with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).

-

Initiate PDE Reaction: Add the reaction mixture to the enzyme-inhibitor mix to start the PDE reaction. Incubate for a specific time (e.g., 10-20 minutes) during which the reaction is linear.

-

Terminate PDE Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.

-

Nucleotidase Reaction: Cool the tubes and add snake venom nucleotidase. Incubate for a further period (e.g., 10-15 minutes) to convert the resulting 5'-GMP or 5'-AMP to the corresponding nucleoside (guanosine or adenosine).

-

Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate ([³H]-cGMP or [³H]-cAMP) will bind to the resin, while the uncharged radiolabeled nucleoside product will pass through.

-

Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the percent inhibition for each EHNA concentration. Plot the percent inhibition against the logarithm of the EHNA concentration to calculate the IC50 value.

Visualizations

Signaling Pathways Affected by this compound

Caption: Dual inhibitory action of EHNA on adenosine and cyclic nucleotide pathways.

Experimental Workflow for ADA Inhibition Assay

Caption: Spectrophotometric assay workflow for determining ADA inhibition by EHNA.

Experimental Workflow for PDE2 Inhibition Assay

Caption: Radioenzymatic assay workflow for determining PDE2 inhibition by EHNA.

References

- 1. Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Functions of EHNA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a versatile and potent small molecule inhibitor with significant applications in biological research and drug development. This technical guide provides a comprehensive overview of its core biological functions, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This compound is primarily recognized as a dual inhibitor of adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), making it a valuable tool for investigating a wide array of cellular processes.[1][2][3] Its utility spans from stem cell biology to cardiovascular and neurological research.[1][4][5]

Core Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of two key enzymes:

-

Adenosine Deaminase (ADA): ADA is a crucial enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, this compound increases the extracellular and intracellular concentrations of adenosine.[4] This elevation in adenosine levels leads to the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that modulate a wide range of physiological processes, including neurotransmission, cardiac function, and inflammation.[5][6]

-

Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate specific phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] A key characteristic of PDE2 is its allosteric activation by cGMP. When cGMP binds to the GAF-B domain of PDE2, the enzyme's hydrolytic activity towards cAMP is significantly increased. This compound selectively inhibits PDE2, leading to an accumulation of intracellular cAMP and cGMP.[1][7][8] This modulation of cyclic nucleotide signaling pathways has profound effects on cellular functions such as cell differentiation, proliferation, and signal transduction.[1][7][8]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against ADA and PDE2 has been quantified in various systems. The following table summarizes the key inhibitory constants (IC50 and Ki values).

| Target Enzyme | Species/Tissue | Inhibitory Constant | Reference |

| Adenosine Deaminase (ADA) | Human Red Blood Cells | IC50 = 1.2 µM | [1][9] |

| Adenosine Deaminase (ADA) | - | Ki = 1.6 nM | [10] |

| Phosphodiesterase 2 (PDE2) | Human Myocardium | IC50 = 0.8 µM | [1][2][9][11] |

| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | IC50 = 2 µM | [1][2][9][11] |

| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | IC50 = 3.5 µM | [1][9] |

| Phosphodiesterase 2 (PDE2) | Human Platelet | IC50 = 5.5 µM | [1][9] |

| Phosphodiesterase 2 (PDE2) | General | IC50 = 0.8 - 4 µM | [7][8] |

| Phosphodiesterase 1 (PDE1) | - | IC50 > 100 µM | [1][11] |

| Phosphodiesterase 3 (PDE3) | - | IC50 > 100 µM | [1][11] |

| Phosphodiesterase 4 (PDE4) | - | IC50 > 100 µM | [1][11] |

Signaling Pathways and Logical Relationships

The dual inhibitory action of this compound leads to complex downstream effects on cellular signaling. The following diagrams illustrate these pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Novel trends in the treatment of cardiovascular disorders: site- and event- selective adenosinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine as a neuromodulator in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]

- 8. This compound | Deaminases | Tocris Bioscience [tocris.com]

- 9. stemcell.com [stemcell.com]

- 10. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]

- 11. glpbio.com [glpbio.com]

EHNA Hydrochloride: A Comprehensive Technical Guide for its Application as a PDE2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and selective dual inhibitor of phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA).[1][2] Its utility in selectively targeting the cGMP-stimulated PDE2 makes it an invaluable tool in elucidating the complex roles of cyclic nucleotide signaling pathways. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key signaling cascades.

Introduction to this compound as a PDE2 Inhibitor

This compound is a cell-permeable compound that has been widely adopted in biomedical research to investigate the physiological and pathophysiological roles of PDE2.[] PDE2, a dual-substrate phosphodiesterase, hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] A distinguishing feature of PDE2 is its allosteric activation by cGMP, which increases its hydrolysis of cAMP. By inhibiting PDE2, this compound effectively elevates intracellular levels of these second messengers, thereby modulating a wide array of cellular processes.

Quantitative Inhibitory Data

The inhibitory potency of this compound against PDE2 has been characterized across various species and tissues. The following tables summarize the key quantitative data for its activity and selectivity.

Table 1: Inhibitory Potency (IC50) of this compound against PDE2

| Species/Tissue | IC50 (µM) | Notes |

| Human Myocardium | 0.8 | cGMP-stimulated activity |

| Porcine Myocardium | 2 | cGMP-stimulated activity |

| Rat Hepatocyte | 3.5 | - |

| Human Platelet | 5.5 | - |

| General (cGMP-stimulated) | 0.8 - 4 | - |

| General (unstimulated) | 4 | Has a smaller effect on unstimulated PDE2 activity. |

Data sourced from[1][2][][5][6]

Table 2: Selectivity Profile of this compound against other PDE Families

| PDE Family | IC50 (µM) |

| PDE1 | > 100 |

| PDE3 | > 100 |

| PDE4 | > 100 |

Mechanism of Action

This compound exerts its inhibitory effect on PDE2 through a concentration-dependent manner.[2][6] It completely ablates the ability of cGMP to activate PDE2, while exhibiting a significantly lower inhibitory effect on the unstimulated enzyme.[1][2] Kinetic studies have shown that EHNA exhibits normal Michaelian kinetics of inhibition for the cGMP-stimulated PDE2 activity.[2][7] It is important to note that this compound is also a potent inhibitor of adenosine deaminase (ADA), with an IC50 of 1.2 µM in human red blood cells.[5] This dual inhibitory action should be taken into consideration when designing and interpreting experiments.

Key Signaling Pathways Modulated by this compound

By inhibiting PDE2, this compound plays a crucial role in modulating signaling pathways that are dependent on cAMP and cGMP.

cGMP-cAMP Crosstalk

One of the most significant consequences of PDE2 inhibition by this compound is the modulation of the crosstalk between cGMP and cAMP signaling. In many cell types, nitric oxide (NO) or natriuretic peptides (NPs) can elevate cGMP levels.[8] This cGMP can then allosterically activate PDE2, leading to an increased hydrolysis of cAMP. By blocking this activation with this compound, the degradation of cAMP is prevented, leading to an accumulation of cAMP and activation of downstream effectors such as Protein Kinase A (PKA).

Figure 1. Simplified signaling pathway of cGMP-cAMP crosstalk and the inhibitory action of this compound.

Experimental Protocols

The following provides a generalized protocol for a phosphodiesterase activity assay to determine the inhibitory effect of this compound. This protocol may require optimization depending on the specific PDE2 source and assay format.

In Vitro PDE2 Inhibition Assay

Objective: To determine the IC50 value of this compound for PDE2.

Materials:

-

Purified or recombinant PDE2 enzyme

-

This compound stock solution (in DMSO or appropriate solvent)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

[3H]-cAMP or [3H]-cGMP (substrate)

-

Unlabeled cAMP and cGMP

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Workflow Diagram:

Figure 2. General workflow for a radioisotope-based PDE2 inhibition assay.

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1% v/v).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the desired amount of PDE2 enzyme to each well containing the different concentrations of this compound or vehicle control.

-

Initiate Reaction: To measure cGMP-stimulated activity, include a low concentration of unlabeled cGMP (e.g., 1 µM) in the reaction mixture. Initiate the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring that the substrate hydrolysis does not exceed 20% of the total substrate.

-

Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution.

-

Nucleotidase Digestion: Add snake venom nucleotidase to each well and incubate to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine.

-

Separation: Separate the radiolabeled product from the unreacted substrate using an appropriate method, such as anion-exchange chromatography.

-

Quantification: Add a scintillation cocktail to the separated product and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Applications in Research and Drug Development

This compound's role as a selective PDE2 inhibitor has made it a valuable tool in various research areas:

-

Cardiovascular Research: Investigating the role of PDE2 in cardiac function, including heart failure and arrhythmias.[9] EHNA has been used to study the regulation of L-type Ca2+ currents in cardiac myocytes.[9][10]

-

Neuroscience: Exploring the involvement of PDE2 in neuronal signaling, synaptic plasticity, and neurodegenerative diseases.[11]

-

Immunology: Studying the regulation of immune cell function, such as T-cell activation, by cyclic nucleotides.[7]

-

Stem Cell Biology: EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells.[12]

Conclusion

This compound is a well-characterized and selective inhibitor of PDE2, making it an indispensable pharmacological tool for researchers in numerous fields. Its ability to modulate cGMP and cAMP signaling pathways provides a means to dissect the intricate roles of these second messengers in health and disease. A thorough understanding of its quantitative inhibitory profile, mechanism of action, and appropriate experimental application is crucial for the generation of robust and reliable scientific data. As research into the therapeutic potential of PDE2 modulation continues, the insights gained from studies utilizing this compound will undoubtedly contribute to the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 4. Compartmentation of cGMP Signaling in Induced Pluripotent Stem Cell Derived Cardiomyocytes during Prolonged Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Isozyme selective inhibition of cGMP-stimulated cyclic nucleotide phosphodiesterases by erythro-9-(2-hydroxy-3-nonyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | Deaminase Inhibitors: R&D Systems [rndsystems.com]

The Role of EHNA Hydrochloride in Adenosine Deaminase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride), a potent and reversible inhibitor of adenosine deaminase (ADA). It details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and the key signaling pathways modulated by its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are investigating the therapeutic potential and research applications of ADA inhibition.

Introduction to Adenosine Deaminase and this compound

Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively[1][2][3]. By regulating the levels of adenosine, ADA plays a pivotal role in a multitude of physiological processes, including immune function, neurotransmission, and cardiovascular homeostasis[3]. Dysregulation of ADA activity is implicated in various pathological conditions, most notably severe combined immunodeficiency (SCID), and is a target for therapeutic intervention in several diseases[3][4].

This compound is a well-characterized small molecule that acts as a potent inhibitor of adenosine deaminase[5][6]. It is also recognized as a selective inhibitor of phosphodiesterase 2 (PDE2)[5][6][7][8][9][10][11][12][13][14][15][16][17]. Its ability to increase extracellular and intracellular concentrations of adenosine makes it an invaluable tool for studying the physiological roles of this nucleoside and a potential therapeutic agent.

Mechanism of Action

This compound functions as a competitive and reversible inhibitor of adenosine deaminase[7][14][18]. It binds to the active site of the ADA enzyme, preventing the binding of its natural substrates, adenosine and deoxyadenosine. This inhibition leads to an accumulation of adenosine in the cellular microenvironment. The increased adenosine levels then activate various adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that trigger downstream signaling cascades[1][19][20][21]. The primary signaling pathways affected are those involving cyclic adenosine monophosphate (cAMP)[2][4][9][11][19][22][23][24].

Quantitative Data on this compound Inhibition of Adenosine Deaminase

The inhibitory potency of this compound against adenosine deaminase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe its efficacy. These values can vary depending on the species, tissue source of the enzyme, and the experimental conditions.

| Parameter | Species/Tissue | Value | Reference(s) |

| IC50 | Human Red Blood Cells | 1.2 µM | [7][14][18] |

| IC50 | General | 4 µM | [8][12][16][17] |

| IC50 | Human Myocardium (for PDE2) | 0.8 µM | [7][8][10][12][13][14][16] |

| IC50 | Porcine Myocardium (for PDE2) | 2 µM | [7][8][10][12][14][16] |

| IC50 | Rat Hepatocyte (for PDE2) | 3.5 µM | [7][10][14] |

| IC50 | Human Platelet (for PDE2) | 5.5 µM | [7][10][14] |

| Ki | Not Specified | 1.6 - 7.0 nM | [25] |

| Ki | Mouse Erythrocytes (noncompetitive) | 139 nM | [26] |

Experimental Protocols

In Vitro Adenosine Deaminase Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining ADA activity and the inhibitory effect of this compound based on the quantification of ammonia produced from the deamination of adenosine.

Materials:

-

Adenosine Deaminase (from a commercial source or tissue homogenate)

-

Adenosine solution (substrate)

-

This compound solution (inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonium sulfate standard solutions

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare all solutions in phosphate buffer. Create a standard curve using known concentrations of ammonium sulfate.

-

Enzyme Reaction:

-

In a microplate well or cuvette, add the phosphate buffer.

-

Add the desired concentration of this compound solution or vehicle control.

-

Add the adenosine deaminase enzyme solution and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the adenosine substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Ammonia:

-

Stop the enzymatic reaction by adding the phenol-nitroprusside reagent.

-

Add the alkaline hypochlorite reagent.

-

Incubate at room temperature for a set time (e.g., 30 minutes) to allow for color development.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader or spectrophotometer.

-

Data Analysis:

-

Calculate the concentration of ammonia produced using the ammonium sulfate standard curve.

-

Determine the ADA activity in the presence and absence of this compound.

-

Calculate the percentage of inhibition and, if applicable, the IC50 value of this compound.

-

Experimental Workflow for Assessing ADA Inhibition in Cell Culture

This workflow outlines the steps to evaluate the effect of this compound on intracellular or extracellular ADA activity in a cell culture system.

Workflow:

-

Cell Culture: Culture the desired cell line (e.g., lymphocytes, neuronal cells) to the appropriate confluence.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.

-

Sample Preparation:

-

For intracellular ADA activity: Harvest the cells, lyse them using a suitable lysis buffer, and centrifuge to collect the cell lysate.

-

For extracellular ADA activity: Collect the cell culture supernatant.

-

-

ADA Activity Assay: Perform the in vitro ADA activity assay as described in section 4.1 using the cell lysate or culture supernatant as the enzyme source.

-

Adenosine Quantification (Optional): Measure the concentration of adenosine in the cell culture supernatant using techniques like HPLC or a commercially available adenosine assay kit to confirm the functional consequence of ADA inhibition.

-

Downstream Analysis: Analyze downstream effects of adenosine accumulation, such as measuring intracellular cAMP levels or assessing the activation of specific signaling pathways (e.g., phosphorylation of CREB).

Signaling Pathways and Visualizations

Inhibition of adenosine deaminase by this compound leads to the accumulation of adenosine, which then activates adenosine receptors. The two most well-characterized pathways are mediated by the A1 and A2A receptors.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1 receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is generally associated with inhibitory effects on neuronal activity and cardiac function.

Caption: EHNA inhibits ADA, increasing adenosine and activating the A1 receptor pathway.

Adenosine A2A Receptor Signaling Pathway

Conversely, the activation of the A2A receptor, coupled to stimulatory G-proteins (Gs), stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is often associated with anti-inflammatory effects and vasodilation.

Caption: EHNA-mediated ADA inhibition elevates adenosine, activating the A2A receptor pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

References

- 1. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 5. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EHNA - Wikipedia [en.wikipedia.org]

- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. caymanchem.com [caymanchem.com]

- 11. A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. rndsystems.com [rndsystems.com]

- 14. stemcell.com [stemcell.com]

- 15. This compound [bio-gems.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. glpbio.com [glpbio.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]

EHNA Hydrochloride: A Technical Guide for Researchers

CAS Number: 58337-38-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride). EHNA is a versatile small molecule inhibitor with significant applications in various fields of biomedical research.

Physicochemical Properties

This compound is a crystalline solid with well-defined chemical and physical properties.[1][2] It is recognized for its solubility in water, ethanol, and DMSO, facilitating its use in a wide range of experimental settings.

| Property | Value | References |

| Synonyms | NSC 263164, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride | [2][3] |

| Molecular Formula | C₁₄H₂₃N₅O · HCl | [2] |

| Molecular Weight | 313.83 g/mol | [4] |

| Purity | ≥95-98% | [1][2] |

| Appearance | Crystalline solid | [1][2][5] |

| Storage | Store at room temperature or -20°C, protected from light. | [1][5] |

Solubility Data

This compound exhibits good solubility in common laboratory solvents. Stock solutions can be prepared and stored for future use, although it is recommended to prepare fresh solutions or use stored solutions within a month.[6]

| Solvent | Maximum Concentration | References |

| Water | 100 mM (31.38 mg/mL) | |

| Ethanol | 100 mM (31.38 mg/mL) | |

| DMSO | 100 mM (31.38 mg/mL) | |

| DMF | 30 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |

Mechanism of Action: A Dual Inhibitor

This compound is a potent and reversible dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[2][3][7] This dual inhibitory action is central to its diverse pharmacological effects.

Adenosine Deaminase (ADA) Inhibition

EHNA is a potent inhibitor of adenosine deaminase, an enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] By inhibiting ADA, EHNA increases the intracellular and extracellular concentrations of adenosine.[8]

Phosphodiesterase 2 (PDE2) Inhibition

EHNA selectively inhibits the cGMP-stimulated phosphodiesterase (PDE2).[2] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE2 leads to an accumulation of these second messengers, thereby modulating various downstream signaling pathways. EHNA is significantly less potent against other PDE isoforms such as PDE1, PDE3, and PDE4.[2]

Potency and Selectivity

The inhibitory potency of this compound varies depending on the target enzyme and the biological system under investigation.

| Target | Parameter | Value | Species/Tissue | References |

| Adenosine Deaminase (ADA) | IC₅₀ | 1.2 µM | Human red blood cells | [2][9] |

| Adenosine Deaminase (ADA) | Kᵢ | 1.6 nM | Not specified | [6] |

| Phosphodiesterase 2 (PDE2) | IC₅₀ | 0.8 - 4 µM | General | |

| PDE2 (cGMP-stimulated) | IC₅₀ | 0.8 µM | Human myocardium | [2][7][9] |

| PDE2 (cGMP-stimulated) | IC₅₀ | 2 µM | Porcine myocardium | [2][7][9] |

| PDE2 | IC₅₀ | 3.5 µM | Rat hepatocyte | [2][9] |

| PDE2 | IC₅₀ | 5.5 µM | Human platelet | [2][9] |

| PDE1, PDE3, PDE4 | IC₅₀ | > 100 µM | Not specified | [2] |

Signaling Pathways and Cellular Effects

The dual inhibition of ADA and PDE2 by this compound leads to the modulation of several critical signaling pathways.

Caption: Mechanism of action of this compound.

By inhibiting ADA, EHNA increases adenosine levels, which can then activate adenosine receptors, leading to various cellular responses. The inhibition of PDE2 results in elevated cAMP and cGMP levels, which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing processes such as cell proliferation, differentiation, and apoptosis.

Experimental Protocols and Applications

This compound is a valuable tool in a variety of research applications.

Stem Cell Research

EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells (hESCs) and maintain their pluripotency in feeder-free conditions, even in the absence of exogenous cytokines.[5][6][9]

Experimental Workflow: Maintenance of hESC Pluripotency

Caption: Workflow for maintaining hESC pluripotency with EHNA.

A typical experiment involves culturing hESCs in a feeder-free medium supplemented with EHNA at a concentration of around 10 µM.[5] The cells are passaged regularly, and the expression of pluripotency markers is monitored over time.

Cancer Research

EHNA has demonstrated anticancer effects in certain cancer models, such as malignant pleural mesothelioma (MPM).[8] It induces apoptosis in MPM cells by increasing intracellular adenosine concentrations.[8]

Experimental Protocol: Induction of Apoptosis in Cancer Cells

-

Cell Culture: Culture human MPM cell lines (e.g., NCI-H2052) under standard conditions.

-

Treatment: Treat the cells with varying concentrations of EHNA (e.g., 0.01-1 mM) for different time points (e.g., 24-48 hours).[8]

-

Apoptosis Assays: Assess apoptosis using methods such as MTT assay for cell viability, TUNEL staining for DNA fragmentation, and Western blotting for apoptosis-related proteins.[8]

-

Adenosine Measurement: Monitor intracellular adenosine concentrations to confirm the mechanism of action.[8]

Cardiovascular and Neuroscience Research

EHNA has been utilized to investigate the roles of adenosine and cyclic nucleotides in cardioprotection and neuroprotection, particularly in the context of ischemia.[2][5] It is also used to study cAMP/cGMP signaling in various cell types.[2][5] In neuroscience, it has been used to study the effects of adenosine on synaptic transmission and the role of RNA editing.[10][11]

In Vivo Applications

EHNA has been used in animal models to study its physiological effects. For instance, it has been shown to suppress tumor growth in mice inoculated with MPM cells.[8] It has also been used to study the pharmacokinetics of other drugs, such as cordycepin, by preventing their degradation by ADA.[12]

This technical guide provides a comprehensive overview of this compound, highlighting its properties, mechanism of action, and diverse research applications. Its dual inhibitory activity makes it a powerful tool for investigating the complex roles of adenosine and cyclic nucleotide signaling in health and disease.

References

- 1. bio-gems.com [bio-gems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [bio-gems.com]

- 4. Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride | C14H24ClN5O | CID 11957547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reagentsdirect.com [reagentsdirect.com]

- 6. EHNA Supplier | 58337-38-5 | Hello Bio [hellobio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Adenosine deaminase inhibitor EHNA exhibits a potent anticancer effect against malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

EHNA hydrochloride molecular weight and formula

An In-depth Technical Guide to EHNA Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (this compound), a versatile pharmacological tool used in a variety of research applications. The document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its use.

Chemical and Physical Properties

This compound is a purine derivative with a well-defined chemical structure. Its key properties are summarized in the table below, providing essential information for its use in experimental settings.

| Property | Value | Citations |

| Molecular Weight | 313.83 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₂₃N₅O・HCl | [1][2][3][4] |

| CAS Number | 58337-38-5 | [1][2][3][4] |

| Purity | ≥98% (HPLC) | [1][3][5] |

| Appearance | Crystalline solid | [4][5] |

| Solubility | Soluble in water (to 100 mM), ethanol (to 100 mM), and DMSO (to 100 mM) | [1][3][4] |

| Storage | Store at room temperature or at -20°C | [1][3][5] |

Mechanism of Action

This compound is recognized as a potent and selective dual inhibitor of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[6][7] This dual inhibitory action makes it a valuable tool for modulating intracellular signaling pathways.

-

Adenosine Deaminase (ADA) Inhibition: EHNA is a potent inhibitor of ADA, the enzyme responsible for the deamination of adenosine to inosine.[1][7] By inhibiting ADA, EHNA increases the extracellular and intracellular concentrations of adenosine, which can then activate adenosine receptors, leading to a variety of cellular responses.[1] The inhibition constant (Ki) for ADA is approximately 1.6 nM.[2]

-

Phosphodiesterase 2 (PDE2) Inhibition: EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[1][4] PDE2 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibitory effect of EHNA on PDE2 is more pronounced when the enzyme is stimulated by cGMP.[6] The IC₅₀ values for PDE2 inhibition are in the micromolar range, typically between 0.8 and 4 µM.[1][2][3][6] It is significantly less potent against other PDE isoforms like PDE1, PDE3, or PDE4 (IC₅₀ > 100 µM).[4]

The following diagram illustrates the signaling pathways affected by this compound.

Experimental Protocols

This compound is utilized in a wide array of experimental contexts, from basic enzymatic assays to complex cell culture systems. Below are detailed methodologies for key experiments where this compound is a critical component.

Protocol 1: In Vitro Adenosine Deaminase (ADA) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on ADA activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Purified adenosine deaminase enzyme

-

Adenosine solution (substrate)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

-

96-well UV-transparent microplate

Procedure:

-

Prepare Reagents: Dilute the this compound stock solution to various concentrations in phosphate buffer. Prepare the adenosine substrate solution in the same buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the different concentrations of this compound. Include a control well with buffer and no inhibitor.

-

Enzyme Addition: Add the purified adenosine deaminase to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the adenosine substrate to all wells.

-

Measure Activity: Immediately begin monitoring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine. The rate of this decrease is proportional to the ADA activity.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs)

This compound has been shown to suppress the spontaneous differentiation of hESCs.[1][2] This protocol describes how to use this compound to maintain the undifferentiated state of hESCs in culture.

Materials:

-

Human embryonic stem cells

-

Appropriate hESC culture medium (e.g., mTeSR™1)

-

This compound stock solution (e.g., 10 mM in water)

-

Cell culture plates coated with an appropriate matrix (e.g., Matrigel)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Culture the hESCs on matrix-coated plates in the appropriate medium according to standard protocols.

-

Treatment: Supplement the hESC culture medium with this compound to a final concentration (e.g., 10 µM).

-

Medium Change: Change the medium daily with fresh medium containing this compound.

-

Monitoring Pluripotency: Passage the cells as needed and regularly monitor the expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) using techniques such as immunocytochemistry or quantitative PCR.

-

Differentiation Control: As a control, culture a parallel set of hESCs in a medium without this compound to observe spontaneous differentiation.

-

Analysis: Compare the expression of pluripotency and differentiation markers between the EHNA-treated and control groups to confirm the effect of EHNA on maintaining the undifferentiated state.

The following workflow diagram illustrates the experimental process for maintaining hESC pluripotency with this compound.

Conclusion

This compound is a powerful research tool with well-characterized dual inhibitory effects on adenosine deaminase and phosphodiesterase 2. This guide provides essential technical data and detailed experimental protocols to facilitate its effective use in various research and development applications, from enzymatic studies to stem cell biology. Researchers should always refer to batch-specific data for precise concentrations and handling instructions.[1][3]

References

In Vitro Effects of EHNA Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a potent and versatile small molecule inhibitor with dual activity against adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1] This dual inhibitory action makes it a valuable tool in a wide range of in vitro studies, from investigating cyclic nucleotide signaling pathways to maintaining the pluripotency of human embryonic stem cells.[2][3] This technical guide provides an in-depth overview of the in vitro effects of EHNA hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Action

This compound's primary in vitro effects stem from its ability to inhibit two key enzymes:

-

Adenosine Deaminase (ADA): EHNA is a potent, reversible inhibitor of ADA, the enzyme responsible for the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[3][4] By inhibiting ADA, EHNA effectively increases the extracellular and intracellular concentrations of adenosine.

-

Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2.[5] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] A key characteristic of PDE2 is that its hydrolytic activity towards cAMP is allosterically activated by cGMP.[6] By inhibiting PDE2, EHNA can modulate the levels of these critical second messengers.

Quantitative Inhibition Data

The inhibitory potency of this compound varies depending on the target enzyme, species, and tissue source. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Inhibition of Adenosine Deaminase (ADA) by this compound

| Tissue/Cell Type | Species | IC50 Value (µM) | Reference(s) |

| Red Blood Cells | Human | 1.2 | [2][3] |

Table 2: Inhibition of Phosphodiesterases (PDEs) by this compound

| PDE Isoform | Tissue/Cell Type | Species | IC50 Value (µM) | Reference(s) |

| PDE2 | Myocardium | Human | 0.8 | [2][7][8] |

| PDE2 | Myocardium | Porcine | 2 | [2][7][8] |

| PDE2 | Hepatocyte | Rat | 3.5 | [2][3] |

| PDE2 | Platelet | Human | 5.5 | [2][3] |

| PDE2 | General | - | 4 | [7][8] |

| PDE1 | - | - | >100 | [2][3] |

| PDE3 | - | - | >100 | [2][3] |

| PDE4 | - | - | >100 | [2][3] |

Key In Vitro Applications and Experimental Protocols

Modulation of Cyclic Nucleotide Signaling

EHNA is frequently used to study the intricate crosstalk between cAMP and cGMP signaling pathways. Its inhibitory effect on PDE2 prevents the cGMP-stimulated degradation of cAMP.

Experimental Protocol: In Vitro PDE2 Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory effect of EHNA on PDE2 activity in cell or tissue lysates.

Materials:

-

Cell or tissue homogenate

-

This compound stock solution (in DMSO or water)[9]

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

cGMP stock solution

-

cAMP (substrate)

-

[³H]-cAMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Prepare Lysates: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble PDE enzymes.

-

Assay Setup: In microcentrifuge tubes, combine the cell lysate, assay buffer, and varying concentrations of this compound. Include a control group with no EHNA.

-

Stimulation (Optional): To assess the effect on cGMP-stimulated activity, add a final concentration of cGMP (e.g., 1 µM) to the relevant tubes.[3]

-

Initiate Reaction: Add a mixture of cAMP and [³H]-cAMP to start the reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Terminate Reaction: Stop the reaction by boiling the samples for 1-2 minutes.

-

Convert to Adenosine: Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine. Incubate for a further 10-20 minutes at 30°C.

-

Separate Products: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine will pass through.

-

Quantify Activity: Collect the eluate, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE2 activity.

-

Data Analysis: Calculate the percentage of PDE2 inhibition at each EHNA concentration and determine the IC50 value.

Regulation of Adenosine Levels

By inhibiting ADA, EHNA increases adenosine concentration, which can then activate adenosine receptors and trigger downstream signaling events.

Experimental Protocol: In Vitro Adenosine Deaminase (ADA) Activity Assay (Colorimetric)

This protocol is based on the principle of measuring ammonia production from the deamination of adenosine.

Materials:

-

Serum, plasma, or tissue homogenate

-

This compound stock solution

-

Adenosine solution (substrate)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Ammonium sulfate standard solutions

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare tissue homogenates or use serum/plasma directly.

-

Assay Setup: In a 96-well plate, add the sample and varying concentrations of EHNA. Include a control without EHNA.

-

Initiate Reaction: Add the adenosine substrate to all wells. Incubate at 37°C for 60 minutes.

-

Color Development: Add the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution to each well. This will react with the ammonia produced.

-

Incubation: Incubate at 37°C for 30 minutes to allow for color development.

-

Measurement: Read the absorbance at a wavelength of 620-640 nm using a microplate reader.

-

Quantification: Create a standard curve using the ammonium sulfate standards. Calculate the ADA activity in the samples and the percentage of inhibition by EHNA.

Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency

EHNA has been shown to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions and helps maintain their pluripotency.[5]

Experimental Protocol: hESC Culture with EHNA Supplementation

Materials:

-

Human embryonic stem cells

-

Feeder-free hESC culture medium (e.g., mTeSR™1)

-

Matrigel-coated culture plates

-

This compound stock solution

Procedure:

-

Cell Culture: Culture hESCs on Matrigel-coated plates in the appropriate feeder-free medium according to standard protocols.

-

EHNA Supplementation: Supplement the hESC culture medium with a final concentration of this compound (e.g., 10 µM).

-

Medium Changes: Perform daily medium changes with the EHNA-supplemented medium.

-

Passaging: Passage the cells as needed using standard techniques (e.g., enzyme-free dissociation).

-

Assessment of Pluripotency: Regularly assess the pluripotency of the cultured cells by monitoring morphology and expression of pluripotency markers (e.g., OCT4, SOX2, NANOG) via immunocytochemistry or flow cytometry.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits adenosine deaminase (ADA), leading to an increase in intracellular adenosine levels.

Caption: this compound inhibits PDE2, preventing the breakdown of cAMP, particularly when PDE2 is allosterically activated by cGMP.

Conclusion

This compound is an indispensable tool for in vitro research, offering a dual mechanism of action that allows for the targeted manipulation of adenosine and cyclic nucleotide signaling. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development and cellular biology, facilitating the design and execution of robust in vitro studies. Careful consideration of the specific cell type and experimental conditions is crucial for the accurate interpretation of results obtained using this potent inhibitor.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid regulation of PDE-2 and PDE-4 cyclic AMP phosphodiesterase activity following ligation of the T cell antigen receptor on thymocytes: analysis using the selective inhibitors erythro-9-(2-hydroxy-3-nonyl)-adenine (EHNA) and rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. novusbio.com [novusbio.com]

- 5. Compartmentation of cGMP Signaling in Induced Pluripotent Stem Cell Derived Cardiomyocytes during Prolonged Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases [mdpi.com]

- 7. Influence of an adenosine deaminase inhibitor, erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, on 5-HT2CR mRNA editing in primary cultured cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. rndsystems.com [rndsystems.com]

EHNA Hydrochloride: A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride (EHNA hydrochloride) is a potent and versatile pharmacological tool extensively utilized in cellular signaling research. Its primary mechanism of action involves the dual inhibition of two key enzymes: adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2). This dual activity makes EHNA a powerful modulator of signaling pathways regulated by adenosine and cyclic nucleotides (cAMP and cGMP), influencing a wide array of physiological processes. This technical guide provides an in-depth overview of this compound's core functions, its impact on cellular signaling, quantitative data on its inhibitory activity, and detailed protocols for key experimental applications.

Mechanism of Action

This compound exerts its effects through the inhibition of two distinct enzymes:

-

Adenosine Deaminase (ADA): EHNA is a potent, reversible inhibitor of ADA. ADA is responsible for the deamination of adenosine to inosine, thereby regulating intracellular and extracellular adenosine levels. By inhibiting ADA, EHNA leads to an accumulation of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), initiating a cascade of downstream signaling events.

-

Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated phosphodiesterase, PDE2. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key characteristic of PDE2 is its allosteric activation by cGMP, which significantly increases its cAMP hydrolytic activity. By inhibiting PDE2, EHNA prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, potentiates the signaling pathways mediated by these second messengers, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).

Role in Cellular Signaling Pathways

The dual inhibitory action of this compound has profound implications for several critical cellular signaling pathways:

Adenosine Signaling

By preventing the degradation of adenosine, EHNA enhances signaling through all four subtypes of adenosine receptors. This can lead to a variety of cellular responses, including cardioprotection, neuroprotection, and modulation of inflammatory responses. The accumulation of intracellular adenosine can also have metabolic consequences.

Cyclic Nucleotide Signaling (cAMP and cGMP)

EHNA's inhibition of PDE2 leads to increased intracellular levels of both cAMP and cGMP.

-

cAMP Signaling: Elevated cAMP levels activate PKA, which in turn phosphorylates a multitude of downstream target proteins, regulating processes such as gene expression, metabolism, and cell growth.

-

cGMP Signaling: Increased cGMP levels activate PKG, which plays a crucial role in smooth muscle relaxation, platelet aggregation, and neuronal function.

Furthermore, the interplay between cGMP and PDE2 is a critical aspect of EHNA's action. cGMP normally activates PDE2 to degrade cAMP. By inhibiting this cGMP-stimulated degradation of cAMP, EHNA can lead to a more pronounced increase in cAMP levels in the presence of cGMP-elevating signals (e.g., from nitric oxide).

Quantitative Data

The inhibitory potency of this compound has been quantified in various systems. The following tables summarize key IC50 and Ki values.

| Target | Enzyme Source | IC50 Value (µM) | Reference |

| PDE2 | Human Myocardium | 0.8 | |

| PDE2 | Porcine Myocardium | 2 | |

| PDE2 | Rat Hepatocyte | 3.5 | |

| PDE2 | Human Platelet | 5.5 | |

| PDE2 | General | 4 | |

| PDE1, PDE3, PDE4 | Not specified | >100 | |

| Adenosine Deaminase | Human Red Blood Cells | 1.2 |

| Target | Ki Value | Reference |

| Adenosine Deaminase | 1.6 nM |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits.

Objective: To determine the inhibitory effect of this compound on ADA activity in cell or tissue lysates.

Materials:

-

Cells or tissue of interest

-

This compound stock solution

-

ADA Assay Buffer

-

Protease inhibitor cocktail

-

Adenosine (substrate)

-

ADA Convertor and Developer reagents (per kit instructions)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 293 nm

Procedure:

-

Lysate Preparation:

-

Homogenize ~100 mg of tissue or 1-5 x 10^6 cells in cold ADA Assay Buffer containing a protease inhibitor cocktail

-

Methodological & Application

Application Notes and Protocols for EHNA Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) hydrochloride is a versatile and potent small molecule inhibitor with dual activity against adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2).[1][2] Its ability to modulate intracellular levels of adenosine, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP) makes it a valuable tool for a wide range of cell culture applications. These include the maintenance of stem cell pluripotency, induction of apoptosis in cancer cells, and the study of cyclic nucleotide-mediated signaling pathways. This document provides detailed protocols and quantitative data to facilitate the use of EHNA hydrochloride in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects primarily through two mechanisms:

-

Inhibition of Adenosine Deaminase (ADA): By inhibiting ADA, EHNA prevents the degradation of adenosine to inosine, leading to an accumulation of intracellular and extracellular adenosine.[1]

-

Inhibition of Phosphodiesterase 2 (PDE2): EHNA selectively inhibits the cGMP-stimulated hydrolysis of cAMP by PDE2. This leads to an increase in intracellular cAMP levels, particularly in the presence of elevated cGMP.[1]

The dual inhibition of ADA and PDE2 results in complex downstream effects on cellular signaling, influencing processes such as cell proliferation, differentiation, and apoptosis.

Quantitative Data

The inhibitory activity of this compound varies depending on the cell type and the target enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in various studies.

| Target Enzyme | Cell/Tissue Type | IC50 Value (µM) |

| Adenosine Deaminase (ADA) | Human Red Blood Cells | 1.2[1] |

| Phosphodiesterase 2 (PDE2) | Human Myocardium | 0.8[1] |

| Phosphodiesterase 2 (PDE2) | Porcine Myocardium | 2[1] |

| Phosphodiesterase 2 (PDE2) | Rat Hepatocyte | 3.5[1] |

| Phosphodiesterase 2 (PDE2) | Human Platelet | 5.5[1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 313.83 g/mol ), dissolve 3.14 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol provides a framework for determining the cytotoxic effects of this compound on a specific cell line. The optimal concentration range and incubation time should be determined empirically for each cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest EHNA concentration.

-

Remove the medium from the wells and add 100 µL of the prepared EHNA dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 1 hour with gentle shaking to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Induction and Detection of Apoptosis using Annexin V Staining

This protocol describes how to induce apoptosis with this compound and subsequently detect it using Annexin V staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., malignant pleural mesothelioma cells)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of analysis.

-

Incubate the cells overnight at 37°C and 5% CO2.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 to 48 hours. Include an untreated control and a vehicle (DMSO) control.

-

After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Maintenance of Human Embryonic Stem Cell (hESC) Pluripotency

This protocol outlines the use of this compound to maintain the undifferentiated state of hESCs in feeder-free conditions.

Materials:

-

Human embryonic stem cells

-

Feeder-free hESC culture medium (e.g., mTeSR™1)

-

Matrigel-coated culture plates

-

This compound stock solution (10 mM in DMSO)

-

Gentle cell dissociation reagent (e.g., ReLeSR™)

-

ROCK inhibitor (e.g., Y-27632)

Protocol:

-

Culture hESCs on Matrigel-coated plates in feeder-free medium according to standard protocols.

-

Supplement the hESC culture medium with 10 µM this compound.

-

Perform daily medium changes with fresh medium containing 10 µM this compound.

-

Passage the hESCs when the colonies become large and start to merge. Use a gentle, enzyme-free passaging reagent to maintain cell health and pluripotency.

-

During passaging, it is recommended to add a ROCK inhibitor to the culture medium for the first 24 hours to enhance cell survival.

-

Continue to culture the hESCs in the presence of 10 µM this compound to maintain their pluripotent state. Regularly monitor the cells for markers of pluripotency (e.g., Oct4, Nanog) by immunocytochemistry or flow cytometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The following diagram illustrates the dual inhibitory action of this compound on adenosine deaminase (ADA) and phosphodiesterase 2 (PDE2), and the subsequent effects on adenosine and cyclic nucleotide signaling.

Caption: Signaling pathway of this compound.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the key steps in performing a cell viability assay using this compound.

Caption: Experimental workflow for MTT-based cell viability assay.

Logical Relationship for Apoptosis Detection

The following diagram illustrates the logical flow for identifying different cell populations in an apoptosis assay using Annexin V and Propidium Iodide staining after treatment with this compound.

References

Application Notes and Protocols for EHNA Hydrochloride in Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction